molecular formula C10H9NO2 B189883 6-Methoxyquinolin-4-OL CAS No. 13788-72-2

6-Methoxyquinolin-4-OL

Cat. No. B189883
CAS RN: 13788-72-2
M. Wt: 175.18 g/mol
InChI Key: RVTLXJLNIDCHKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is limited information available on the synthesis of “6-Methoxyquinolin-4-OL”. A related compound, “®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex”, was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methoxyquinolin-4-OL” include a density of 1.3±0.1 g/cm3, a boiling point of 362.0±22.0 °C at 760 mmHg, and a melting point of 242-243°C .

Scientific Research Applications

  • Antimicrobial Studies

    • Field : Microbiology
    • Application : 6-Methoxyquinolin-4-OL has been used in the synthesis of a complex that was examined for antimicrobial activity .
    • Method : The complex was synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction .
    • Results : The study found that the complex exhibited antimicrobial activity .
  • Synthesis of Fluorescent Zinc and Chlorine Sensors

    • Field : Chemistry
    • Application : 6-Methoxyquinolin-4-OL is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors .
  • Synthesis of 5-Amino-2-aroylquinolines as Potent Tubulin Polymerization Inhibitors

    • Field : Biochemistry
    • Application : 6-Methoxyquinolin-4-OL is used as a precursor in the synthesis of 5-Amino-2-aroylquinolines, which are potent tubulin polymerization inhibitors .
    • Results : The synthesized compound exhibited more potent inhibition of tubulin polymerization than combretastatin A-4 .
  • Synthesis of 3-Fluoro-6-methoxyquinoline Derivatives as Inhibitors of Bacterial DNA Gyrase and Topoisomerase

    • Field : Biochemistry
    • Application : 6-Methoxyquinolin-4-OL is used as a precursor in the synthesis of 3-Fluoro-6-methoxyquinoline derivatives, which are inhibitors of bacterial DNA gyrase and topoisomerase .
    • Results : The synthesized compounds were found to inhibit bacterial DNA gyrase and topoisomerase .
  • Synthesis of ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol

    • Field : Organic Chemistry
    • Application : 6-Methoxyquinolin-4-OL is used as a precursor in the synthesis of ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol .
  • Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide

    • Field : Organic Chemistry
    • Application : 6-Methoxyquinolin-4-OL is used as a precursor in the synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide .
  • Synthesis of ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol

    • Field : Organic Chemistry
    • Application : 6-Methoxyquinolin-4-OL is used as a precursor in the synthesis of ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol .
  • Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide

    • Field : Organic Chemistry
    • Application : 6-Methoxyquinolin-4-OL is used as a precursor in the synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide .

Safety And Hazards

The safety data sheet for “6-Methoxyquinolin-4-OL” suggests that it should be handled in a well-ventilated place with suitable protective clothing. It should be avoided from contact with skin and eyes, and formation of dust and aerosols .

properties

IUPAC Name

6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTLXJLNIDCHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30929917
Record name 6-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyquinolin-4-OL

CAS RN

13788-72-2, 23432-39-5
Record name 13788-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 23432-39-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30929917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxyquinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
B Qi, Y Yang, G Gong, H He, X Yue, X Xu, Y Hu… - European Journal of …, 2019 - Elsevier
A series of 21 novel N 1 -(2-aryl-1,3-thiazolidin-4-one)-N 3 -aryl urea derivatives based on the previously identified lead compound I were synthesized and biologically characterized. …
Number of citations: 28 www.sciencedirect.com
E Pitta, O Balabon, MK Rogacki, J Gómez… - European Journal of …, 2017 - Elsevier
During the construction of bioactive molecules, regioselective alkylation of heterocyclic, N/O ambident nucleophiles is a frequently encountered synthetic transformation. In this …
Number of citations: 6 www.sciencedirect.com
OV Dyablo, AF Pozharskii - Chemistry of Heterocyclic Compounds, 2019 - Springer
Demethylation of methoxy groups in 6(8)-methoxy-2,4,5-tris(dimethylamino)quinolines with 48% HBr leads to nucleophilic substitution of the 4-NMe 2 group with the formation of …
Number of citations: 1 link.springer.com
S Li, R Jiang, M Qin, H Liu, G Zhang… - Archiv der …, 2013 - Wiley Online Library
… To a stirring solution of 7-(3-chloropropoxy)-6-methoxyquinolin-4-ol (4) (10.15 g, 0.032 mol) in acetonitrile (80 mL) at 25C was added the appropriate secondary amine (0.3 mol), and …
Number of citations: 23 onlinelibrary.wiley.com
S Li, Q Huang, Y Liu, X Zhang, S Liu, C He… - European Journal of …, 2013 - Elsevier
… A stirring solution of 7-(3-chloropropoxy)-6-methoxyquinolin-4-ol (4) (10.15 g, 0.032 mol) in acetonitrile (80 mL) at 25 C was added appropriately secondary amines (0.3 mol), and the …
Number of citations: 74 www.sciencedirect.com
LC March, WA Romanchick, GS Bajwa… - Journal of Medicinal …, 1973 - ACS Publications
… 2-Methyl-6-methoxyquinolin-4-ol (27, Scheme IV). Compound 26 (116 g, 0.57 mol) was added to 80ml of concentrated sulfuric acid over a period of 30 min. The temperature of the …
Number of citations: 35 pubs.acs.org
S Li, Y Zhao, K Wang, Y Gao, J Han, B Cui… - Bioorganic & medicinal …, 2013 - Elsevier
… To a stirring solution of 7-(3-chloropropoxy)-6-methoxyquinolin-4-ol (4) (10.15 g, 0.032 mol) in acetonitrile (80 mL) at 25 C was added appropriately secondary amines (0.3 mol), and the …
Number of citations: 77 www.sciencedirect.com
T Chen, LS Zhuo, PF Liu, WR Fang, YM Li… - European Journal of …, 2020 - Elsevier
… A solution of 7-(benzyloxy)-6-methoxyquinolin-4-ol 5 (13 g, 46 mmol) and DMF (2d) in POCl 3 (50 mL) was heated at 100 C for 1 h. The mixture was evaporated under reduced pressure …
Number of citations: 16 www.sciencedirect.com
E Pitta, MK Rogacki, O Balabon, S Huss… - Journal of Medicinal …, 2016 - ACS Publications
… Nitration and subsequent zinc/ammonium chloride (Zn/NH 4 Cl) reduction of 2-methyl-6-methoxyquinolin-4-ol (5a) yielded 3-aminoquinolin-4-ol 34. (14) The latter compound was N-…
Number of citations: 49 pubs.acs.org
G Schäfer, T Fleischer, N Blumer, M Udry… - … Process Research & …, 2022 - ACS Publications
… A 1 L three-necked flask was charged with 3-fluoro-6-methoxyquinolin-4-ol (23) (31.8 g, 0.164 mol, 1.00 equiv) and DMF (320 mL, 10 vol). The solution was cooled to IT = 0–5 C, and …
Number of citations: 1 pubs.acs.org

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